methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate
Overview
Description
Methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and benzoyl groups are likely involved in binding interactions, while the thiophene ring may play a role in the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate: Similar structure but with different substitution pattern on the benzoyl ring.
Methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methyl-2-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is unique due to its specific substitution pattern and the presence of both cyano and benzoyl functional groups.
Properties
IUPAC Name |
methyl 4-cyano-5-[(2,3-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-9-11(8-18)16(25-14(9)17(21)24-4)19-15(20)10-6-5-7-12(22-2)13(10)23-3/h5-7H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSRLVXRBCGQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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